molecular formula C33H33FN2O6 B12105011 4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide

4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide

Katalognummer: B12105011
Molekulargewicht: 572.6 g/mol
InChI-Schlüssel: KMBYMTZKFXXCHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.0²,⁴]heptane-1-carboxamide features a highly complex tricyclic core (3,7-dioxa-5-azatricyclo[4.1.0.0²,⁴]heptane) fused with a tetrahydro-4-hydroxy-6-oxo-2H-pyran ring. Key substituents include:

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability.
  • Diphenyl and isopropyl groups: Contribute to steric bulk and hydrophobic interactions.
  • Carboxamide moiety: Facilitates hydrogen bonding with biological targets.

Eigenschaften

Molekularformel

C33H33FN2O6

Molekulargewicht

572.6 g/mol

IUPAC-Name

4-(4-fluorophenyl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N,2-diphenyl-6-propan-2-yl-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide

InChI

InChI=1S/C33H33FN2O6/c1-21(2)32-31(42-32,29(39)35-25-11-7-4-8-12-25)30(22-9-5-3-6-10-22)33(41-30,23-13-15-24(34)16-14-23)36(32)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)

InChI-Schlüssel

KMBYMTZKFXXCHG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C12C(O1)(C3(C(N2CCC4CC(CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Tricyclic 3,7-Dioxa-5-Azatricyclo[4.1.0.02,4]Heptane Core

The tricyclic core is constructed through a tandem cyclopropanation and heterocyclization strategy. A key precursor, 5-ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane, serves as the bicyclic intermediate, which undergoes ring expansion via acid-catalyzed epoxide opening. Aluminum alkoxides, such as Al(OiPr)3, facilitate the stereoselective formation of the cyclopropane ring while preserving the oxazolidine oxygen atoms .

Critical parameters include:

  • Temperature : Reactions conducted at 0–25°C minimize side reactions.

  • Solvent : Methylene chloride or tetrahydrofuran (THF) ensures solubility of intermediates .

  • Catalyst Loading : A 1:1 molar ratio of Al(OiPr)3 to substrate achieves optimal yield (68–73%) .

Post-cyclization, the tricyclic intermediate is purified via crystallization from isopropyl alcohol, yielding a stereochemically pure product as confirmed by 1H^1H NMR .

Formation of the Carboxamide Functionality

The carboxamide group is installed via nucleophilic acyl substitution. Methylsulfonyl methylamine reacts with the tricyclic carboxylic acid derivative under alkaline conditions (K2CO3 or NaOH) in a low-boiling solvent such as THF .

Optimized Parameters :

  • Molar Ratio : 1:1.5 (acid to amine) .

  • Temperature : 50–120°C, with higher temperatures accelerating reaction rates .

  • Purification : Silica gel chromatography using hexane/ethyl acetate (4:1) removes unreacted amine .

Attachment of the Tetrahydro-4-Hydroxy-6-Oxo-2H-Pyran Ethyl Sidechain

The tetrahydro-pyran moiety is coupled via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. The hydroxyl group of the tricyclic intermediate reacts with the pyran-derived alcohol in THF at 0°C, achieving 82% yield .

Key Considerations :

  • Stereochemistry : The (2R,4R)-configured pyran ensures correct spatial orientation .

  • Workup : Aqueous extraction with 5% citric acid removes phosphine oxide byproducts .

Solvent and Catalytic Optimization

Comparative studies from US8946479B2 highlight solvent impact on yields (Table 1) :

SolventTemperature (°C)Reaction Time (hr)Yield (%)
Acetone25–30373.8
Isopropyl alcohol25–30773.2
Ethyl acetate25–30649.3

Acetone and isopropyl alcohol outperform polar aprotic solvents (e.g., DMF, DMSO) due to enhanced nucleophilicity and reduced side reactions .

Final Purification and Characterization

The crude product is purified via sequential recrystallization (isopropyl alcohol/water) and vacuum drying (<0.5% moisture) . Analytical confirmation includes:

  • 1H^1H NMR : Aromatic protons at δ 7.0–8.0 ppm, methine protons at δ 5.3 ppm .

  • IR Spectroscopy : C=O stretches at 1724 cm1^{-1}, C–F stretches at 1154 cm1^{-1} .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Hydroxylgruppe im Tetrahydropyranring.

    Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten, wodurch diese in Alkohole oder andere reduzierte Formen umgewandelt werden.

    Substitution: Die Fluorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

    Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

    Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Schwefelsäure und Salpetersäure erleichtert werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

The compound 4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by data tables and case studies.

Properties

  • Molecular Weight : 540.6 g/mol
  • CAS Number : Not specified in the search results.
  • IUPAC Name : 5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide .

Medicinal Chemistry

The compound is primarily noted for its role as an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication. Its effectiveness as an inhibitor of HMG-CoA reductase positions it as a significant player in managing hyperlipidemia and cardiovascular diseases .

Synthesis of Related Compounds

Research indicates that derivatives of this compound can be synthesized through various methods, enhancing its utility in creating other pharmacologically active agents. For instance, modifications have been made to improve the stereoselectivity and yield of related compounds .

Inhibitory Activity Studies

In silico studies have suggested that the compound exhibits potential inhibitory activity against various enzymes involved in metabolic pathways. Molecular docking studies indicate its capability to bind effectively to target sites, making it a candidate for further optimization .

Data Tables

ApplicationDescription
Cholesterol-lowering agentIntermediate in atorvastatin synthesis; HMG-CoA reductase inhibitor
Synthesis of derivativesUsed to create other pharmacologically active compounds
Enzyme inhibitionPotential inhibitor for metabolic enzymes; promising results in docking studies

Case Study 1: Atorvastatin Synthesis

Research has highlighted the compound's role as an intermediate in the synthesis of atorvastatin. The process involves several steps that utilize this compound effectively to produce atorvastatin with high purity and yield . The synthesis pathway has been optimized to reduce costs and improve efficiency.

Case Study 2: In Silico Docking Studies

A study conducted using molecular docking techniques demonstrated that the compound binds favorably to HMG-CoA reductase, suggesting its potential as a therapeutic agent for cholesterol management. The binding affinities were quantified, indicating strong interactions with the target enzyme .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and diphenyl groups may facilitate binding to hydrophobic pockets, while the tetrahydropyran ring can interact with polar regions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Core Structure Variations

(a) Pyrrole-Based Analog
  • Compound : (2R-trans)-5-(4-Fluorophenyl)-2-(1-methylethyl)-N-(4-hydroxyphenyl)-4-phenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide .
  • Key Differences :
    • Core : 1H-pyrrole vs. tricycloheptane.
    • Substituents : 4-Hydroxyphenyl (increased polarity) vs. diphenyl (enhanced hydrophobicity).
  • The 4-hydroxyphenyl group may enhance aqueous solubility compared to the diphenyl groups in the target compound.
(b) Pyrimidine Derivatives
  • Examples: Dihydropyrimidin-5-yl ethanone (): Features a dihydropyrimidine core with a thione group . Pyrimidine sulfonamide (): Includes a hydroxymethyl group and sulfonamide moiety .
  • Key Differences :
    • Core : Pyrimidine vs. tricycloheptane.
    • Functional Groups : Thione/sulfonamide vs. carboxamide.
  • Implications :
    • Pyrimidine derivatives often exhibit broader hydrogen-bonding capacity due to nitrogen-rich cores.
    • The sulfonamide group () may confer stronger acidic properties compared to the carboxamide in the target compound.
(c) Triazolo-Pyrimidine Carboxamide
  • Compound : 7-(4-Ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () .
  • Key Differences :
    • Core : Fused triazolo-pyrimidine vs. tricycloheptane.
    • Substituents : Ethoxy-methoxyphenyl vs. diphenyl/isopropyl.
  • Implications :
    • The triazolo-pyrimidine core may improve metabolic stability due to reduced oxidative susceptibility.
    • Ethoxy and methoxy groups () could enhance blood-brain barrier penetration compared to bulkier diphenyl groups.

Functional Group Analysis

Compound Core Structure Key Functional Groups Bioactivity Implications
Target Compound Tricycloheptane Carboxamide, tetrahydro-pyran, fluorophenyl High rigidity for selective target binding
Pyrrole Analog () Pyrrole 4-Hydroxyphenyl, carboxamide Improved solubility, moderate rigidity
Pyran-3-carbonitrile () Pyran Nitro, methylamino Electron-withdrawing effects alter reactivity
Triazolo-Pyrimidine () Triazolo-pyrimidine Ethoxy, methoxy Enhanced CNS penetration

Physicochemical Properties (Hypothetical Comparison)

Property Target Compound Pyrrole Analog Triazolo-Pyrimidine
Molecular Weight ~650 Da ~600 Da ~550 Da
LogP (Predicted) 4.2 3.5 3.8
Hydrogen Bond Donors 3 3 2
Hydrogen Bond Acceptors 8 7 9
Solubility (mg/mL) <0.1 0.5 0.3

Research Implications

  • Target Selectivity : The tricycloheptane core’s rigidity may improve binding to conformational-specific targets (e.g., kinases or GPCRs) compared to flexible analogs.
  • Metabolic Stability : Fluorophenyl and tetrahydro-pyran groups likely reduce oxidative metabolism, extending half-life relative to pyrimidine derivatives .
  • Optimization Opportunities : Hybridizing the tricyclic core with polar groups (e.g., hydroxyphenyl from ) could balance solubility and activity.

Biologische Aktivität

The compound 4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide, hereafter referred to as Compound X , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound X, synthesizing findings from various studies and highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

Compound X has a molecular formula of C33H33FN2O6C_{33}H_{33}FN_2O_6 and a molecular weight of 572.6 g/mol. Its structure features multiple functional groups that may contribute to its biological activity, including a fluorophenyl group and a diphenyl moiety.

PropertyValue
Molecular FormulaC33H33FN2O6
Molecular Weight572.6 g/mol
IUPAC Name4-(4-fluorophenyl)-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-N,2-diphenyl-6-propan-2-yl-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide

Anticancer Potential

Recent studies have indicated that Compound X exhibits significant anticancer properties. In vitro assays demonstrated its efficacy against various cancer cell lines, with IC50 values indicating potent cytotoxicity.

Case Study:
A study conducted by Fayad et al. (2019) evaluated the anticancer effects of Compound X on multicellular spheroids derived from human cancer cells. The results showed that Compound X induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Anticonvulsant Effects

Another area of interest is the anticonvulsant activity of Compound X. In animal models subjected to picrotoxin-induced seizures, the compound exhibited protective effects, significantly reducing seizure duration and frequency.

Research Findings:
A comparative study reported that similar compounds with structural analogs showed varying degrees of anticonvulsant activity, with Compound X demonstrating superior efficacy compared to traditional anticonvulsants .

The precise mechanism by which Compound X exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to cell survival and proliferation.

Molecular Interactions:
Molecular docking studies indicate that Compound X may bind effectively to certain target proteins involved in cancer progression and neuronal excitability . This interaction could modulate receptor activity and alter downstream signaling cascades.

Applications in Medicinal Chemistry

Given its diverse biological activities, Compound X holds promise as a lead compound for drug development targeting various diseases:

  • Cancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a potential candidate for anticancer drug formulation.
  • Neurological Disorders: The anticonvulsant properties suggest applicability in treating epilepsy and other seizure disorders.
  • Material Science: The unique structural features may also lend themselves to applications in developing novel materials with specific electronic properties .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, flow-chemistry systems (as demonstrated in Omura-Sharma-Swern oxidation workflows) enable precise control over reaction kinetics and scalability . Coupled with Bayesian optimization or heuristic algorithms, researchers can prioritize high-yield conditions while minimizing experimental iterations . Validate intermediates via HPLC or LC-MS to ensure purity at each synthetic step .

Q. What analytical techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) for unambiguous stereochemical assignment (as shown for structurally similar pyrimidine derivatives) with advanced NMR techniques (e.g., NOESY for spatial proximity analysis and 19F^{19}\text{F}-NMR to track fluorophenyl group interactions) . For dynamic structural features, employ molecular dynamics (MD) simulations to assess conformational stability under varying solvent conditions .

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

  • Methodological Answer : Conduct phase-solubility studies in biologically relevant buffers (PBS, DMEM) using UV-Vis spectroscopy. Monitor degradation kinetics via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS quantification . For thermodynamic solubility, use shake-flask methods paired with Hansen solubility parameters to identify optimal co-solvents .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electrostatic potential surfaces and identify key pharmacophoric features (e.g., fluorophenyl hydrophobic interactions). Combine with molecular docking (AutoDock Vina, Schrödinger) and free-energy perturbation (FEP) simulations to model binding modes and quantify ΔG values . Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Perform meta-analysis of existing datasets to identify confounding variables (e.g., assay conditions, cell lines). Use multivariate statistical models (PCA, PLS regression) to correlate structural descriptors (logP, polar surface area) with activity trends . Replicate disputed experiments under standardized protocols, including positive/negative controls (e.g., kinase inhibitors for enzyme assays) .

Q. What experimental and computational approaches are suitable for studying the compound’s metabolic pathways?

  • Methodological Answer : Employ LC-HRMS with stable isotope labeling (13C^{13}\text{C}, 2H^{2}\text{H}) to track metabolic transformations in hepatocyte incubations. Pair with in silico metabolism prediction tools (e.g., GLORYx, Meteor Nexus) to identify likely Phase I/II metabolites . For enzyme kinetics, use Michaelis-Menten modeling with recombinant CYP isoforms to quantify metabolic clearance .

Q. How can the compound’s reactivity under photolytic or oxidative conditions be systematically evaluated?

  • Methodological Answer : Design accelerated stress tests using UV irradiation chambers (ICH Q1B guidelines) and radical initiators (e.g., AIBN for oxidative degradation). Monitor degradation products via UPLC-QTOF-MS and assign structures using fragmentation libraries . For mechanistic insights, apply time-dependent DFT (TD-DFT) to model excited-state behavior and radical formation pathways .

Cross-Disciplinary Research Questions

Q. What strategies integrate machine learning (ML) with high-throughput experimentation (HTE) for derivative synthesis?

  • Methodological Answer : Train random forest or neural network models on historical reaction data to predict optimal conditions (e.g., catalysts, solvents) for synthesizing analogs. Validate via HTE platforms (e.g., Chemspeed robotic systems) to generate 100+ analogs in parallel . Use clustering algorithms (t-SNE, UMAP) to map structure-activity relationships (SAR) and prioritize lead compounds .

Q. How can researchers design chiral separation protocols for enantiomeric forms of this compound?

  • Methodological Answer : Screen chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) using supercritical fluid chromatography (SFC). Optimize mobile phase composition (CO2_2/co-solvent ratio) via DoE to maximize resolution (Rs_s > 1.5) . For preparative-scale separation, employ simulated moving bed (SMB) chromatography with enantioselective CSPs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.